![molecular formula C16H15NO5 B2931127 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid CAS No. 303145-43-9](/img/structure/B2931127.png)
5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
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Overview
Description
The compound is a complex organic molecule. It contains a pyrrolizine core, which is a type of nitrogen-containing heterocycle . The “4-methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group attached .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carboxylic acid groups might be expected to undergo typical acid-base reactions, while the aromatic ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .Scientific Research Applications
Pharmacological Research
This compound has been identified as a potential pharmacophore for the selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is an enzyme involved in lipid peroxidation, which plays a significant role in various cancer and inflammation models. The inhibition of this enzyme could lead to new therapeutic agents for treating diseases associated with oxidative stress.
Biochemical Applications
In biochemistry, derivatives of this compound are used to study enzyme inhibition and receptor binding. The structure-activity relationship (SAR) studies involving this compound can provide insights into the design of more potent inhibitors or activators of specific biochemical pathways .
Medical Research
The compound’s derivatives have shown promise in medical research, particularly in the development of allosteric inhibitors . These inhibitors can modulate the activity of enzymes in a substrate-specific manner, offering a targeted approach to treat diseases .
Organic Synthesis
In organic synthesis, the compound serves as a building block for the creation of complex molecules. Its derivatives can be used in multicomponent reactions, providing a pathway to synthesize novel organic compounds with potential applications in drug development and materials science .
Industrial Applications
While specific industrial applications for this compound were not directly found, related compounds with methoxyphenyl groups are utilized in the synthesis of dyes, resins, and other polymers. These materials are essential in various industries, ranging from automotive to electronics .
Environmental Studies
Compounds with similar structures are often studied for their environmental impact, particularly their persistence and hazard potential. Understanding the environmental behavior of such compounds can inform the development of safer chemicals and mitigation strategies .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds, such as indole and imidazole derivatives, inhibit the catalytic activity of enzymes like alox15 in a substrate-specific manner . This suggests that 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid might interact with its targets in a similar way, leading to changes in their activity.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities , which could suggest a broad range of bioavailability for this compound.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities , which could suggest a wide range of potential effects for this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-22-10-6-4-9(5-7-10)14-13(16(20)21)12(15(18)19)11-3-2-8-17(11)14/h4-7H,2-3,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQNDSWOZHGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666744 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid |
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